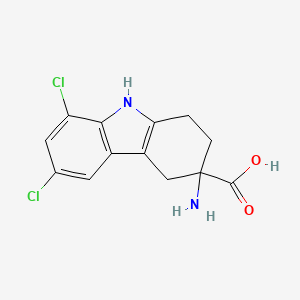

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the carbazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a strong acid can lead to the formation of the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes amidation using coupling agents. A representative procedure involves:

*Yields estimated from analogous procedures for tetrahydroacridine derivatives . The reaction proceeds via activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the amine.

Esterification

The carboxylic acid forms esters under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Fischer esterification | H₂SO₄, ROH, reflux | Alkyl/aryl esters (e.g., methyl, benzyl) | Requires anhydrous conditions to prevent hydrolysis. |

| DCC/DMAP coupling | DCC, DMAP, ROH, CH₂Cl₂, RT | Activated esters for further functionalization | Higher selectivity compared to acid catalysis. |

Nucleophilic Aromatic Substitution

The 6,8-dichloro substituents enable regioselective substitutions:

Amino Group Functionalization

The primary amine participates in condensation and acylation:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Schiff base formation | Aldehyde/ketone, EtOH, Δ | Imine-linked conjugates | Useful for synthesizing metal-chelating ligands. |

| Acylation | Acetyl chloride, pyridine, CH₂Cl₂, 0°C → RT | N-Acetyl derivatives | Enhances lipophilicity for biological studies. |

Biological Interactions (Receptor Binding)

While not a synthetic reaction, the compound interacts with biological targets:

Stability and Degradation Pathways

Critical for storage and application:

| Condition | Observation | Degradation Products |

|---|---|---|

| Aqueous acidic (pH < 3) | Decarboxylation at elevated temperatures | 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole |

| UV light exposure | Radical-mediated dechlorination | Partially dechlorinated carbazole derivatives |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in human cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies reveal that it possesses activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has been explored as a potential inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance. This property positions it as a candidate for treating hypertension and related cardiovascular conditions .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the compound's structure enhanced its cytotoxicity significantly compared to the parent compound.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The findings suggested that the compound could serve as a lead molecule for developing new treatments for antibiotic-resistant infections.

Drug Development

The unique properties of this compound make it an attractive candidate for further drug development. Its ability to modulate biological pathways suggests that it could be developed into therapeutics for various diseases beyond cancer and infections.

Research Tool

Given its enzyme inhibition properties, this compound may also serve as a valuable tool in biochemical research for studying enzyme functions and interactions within biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

- 3-Amino-8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

- 3-Amino-6,8-dichloro-1H-carbazole-3-carboxylic acid

Uniqueness

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of both chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties compared to other carbazole derivatives .

Biological Activity

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS Number: 874112-29-5) is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

The chemical structure of this compound features:

- Molecular Formula : C₁₃H₉Cl₂N₃O₂

- Molecular Weight : 300.13 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. A notable study synthesized various amide and thioamide derivatives of tetrahydrocarbazoles and evaluated their biological activity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer) cells.

Key Findings :

- Cell Viability : The synthesized compounds exhibited significant cytotoxic activity against the tested cell lines. For instance, certain thioamide compounds showed IC₅₀ values in the low micromolar range.

- Mechanisms of Action :

- DNA Damage Induction : The compounds were found to induce DNA damage in cancer cells, leading to apoptosis.

- Mitochondrial Dysfunction : There was evidence of mitochondrial disruption, which is critical in the apoptotic pathway.

- Inhibition of Angiogenesis : Ex vivo studies indicated that these compounds could inhibit angiogenic processes, which are essential for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the carbazole ring. Modifications at specific positions can enhance or reduce anticancer activity. For example:

- Chloro Substituents : The presence of chlorine atoms at positions 6 and 8 is associated with increased potency against cancer cell lines.

- Amino Group : The amino group at position 3 plays a critical role in enhancing solubility and biological interaction .

Case Studies

-

Study on Thioamide Derivatives :

- Researchers synthesized thioamide derivatives based on the tetrahydrocarbazole framework and assessed their anticancer properties using a battery of assays (MTT assay for viability, flow cytometry for apoptosis).

- Results indicated that specific thioamide derivatives significantly inhibited cell growth and induced apoptosis in MCF-7 cells by activating caspase pathways.

- Evaluation of CRT2 Antagonists :

Summary Table of Biological Activity

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Thioamide A | MCF-7 | 5.2 | DNA Damage Induction |

| Thioamide B | HCT116 | 8.7 | Mitochondrial Dysfunction |

| Thioamide C | A596 | 6.5 | Apoptosis Activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Cyclization reactions using indole precursors (e.g., tetrahydrocarbazole derivatives) are common. Chlorination at positions 6 and 8 can be achieved via electrophilic substitution under controlled conditions. Purity optimization involves HPLC with reverse-phase C18 columns and gradient elution (methanol/water with 0.1% formic acid). Confirm purity using NMR (e.g., 1H and 13C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stereochemical and structural properties of this compound?

- Methodological Answer : X-ray crystallography is ideal for resolving stereochemistry. For dynamic analysis, use 2D NMR techniques (COSY, NOESY) to confirm spatial arrangements. Computational methods (DFT or molecular docking) can supplement experimental data to predict electronic properties and binding conformations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s carbazole-carboxylic acid scaffold. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay). Cell viability assays (MTT or resazurin) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Validate assay conditions by standardizing protocols (e.g., cell line authentication, buffer pH, and incubation time). Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Apply meta-analysis frameworks to identify confounding variables (e.g., solvent effects or impurity profiles) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Use factorial design to systematically vary substituents (e.g., halogen positions, amino group modifications). Pair this with multivariate regression analysis to correlate structural changes with activity. High-throughput screening (HTS) combined with QSAR modeling can accelerate SAR exploration .

Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

- Methodological Answer : Modify solubility via salt formation (e.g., hydrochloride) or prodrug strategies (esterification of the carboxylic acid). Assess metabolic stability using liver microsome assays and optimize bioavailability via nanoformulation (e.g., liposomal encapsulation) .

Q. What strategies mitigate off-target effects in mechanistic studies?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to validate target specificity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-validate findings with chemical proteomics (e.g., affinity-based protein profiling) .

Q. Data Analysis & Theoretical Frameworks

Q. How should researchers address variability in spectroscopic data during characterization?

- Methodological Answer : Apply principal component analysis (PCA) to NMR or IR datasets to identify outlier spectra. Use deuterated solvents and internal standards (e.g., TMS) for signal calibration. Replicate measurements under controlled humidity/temperature conditions .

Q. What computational models are best suited to predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map binding kinetics. Docking studies using AutoDock Vina or Schrödinger Suite should prioritize flexible receptor models. Validate predictions with mutagenesis or SPR data .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer : Align findings with established pharmacophore models (e.g., kinase inhibitor scaffolds) or bioisosteric replacement principles. Use systems biology approaches (network pharmacology) to identify polypharmacology potential. Link mechanistic data to clinical pathways via KEGG or Reactome databases .

Properties

CAS No. |

874112-29-5 |

|---|---|

Molecular Formula |

C13H12Cl2N2O2 |

Molecular Weight |

299.15 g/mol |

IUPAC Name |

3-amino-6,8-dichloro-1,2,4,9-tetrahydrocarbazole-3-carboxylic acid |

InChI |

InChI=1S/C13H12Cl2N2O2/c14-6-3-7-8-5-13(16,12(18)19)2-1-10(8)17-11(7)9(15)4-6/h3-4,17H,1-2,5,16H2,(H,18,19) |

InChI Key |

LUWPYSQKTUIQRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC2=C1NC3=C2C=C(C=C3Cl)Cl)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.